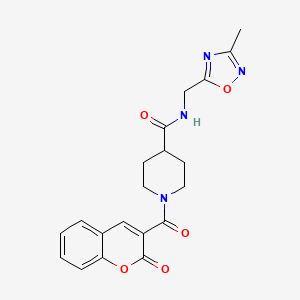

![molecular formula C14H10N2O3S B2611800 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate CAS No. 301177-49-1](/img/structure/B2611800.png)

2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

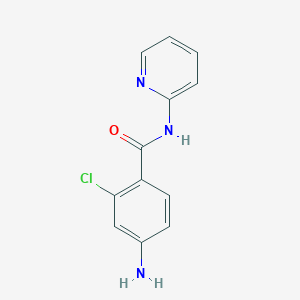

The molecular structure of 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]thio}pyridinium-1-olate can be elucidated through techniques like nuclear magnetic resonance (NMR) spectroscopy . These analyses provide insights into bond lengths, angles, and overall geometry. The compound’s aromatic rings, heterocyclic moieties, and functional groups contribute to its stability and reactivity.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Stereocontrolled Synthesis : These compounds can be prepared through a variety of synthesis methods, including from pyridinium salts and cyanoacetic acid derivatives or by a three-component condensation of pyridinium ylides, aromatic aldehydes, and ethyl cyanoacetate in the presence of a base. This process leads to the formation of trans-4,5-substituted 1,4,5,6-tetrahydropyridine-2-(olates)thiolates, demonstrating their versatility in stereocontrolled synthesis (Shestopalov et al., 1991).

- Electrocatalysis in Oxygen Reduction : Fe(III)-meso-tetra(pyridyl)porphyrins, related to the chemical structure , have been identified as effective electrocatalysts for the reduction of dioxygen in aqueous acidic solutions. Specifically, 2-pyridyl derivatives have shown higher selectivity for the desired 4e(-) reduction over isomeric 4-pyridyl complexes. This suggests potential applications in electrochemical processes and renewable energy technologies (Matson et al., 2012).

Applications in Materials Science

- Cationic Polymerization Initiation : Pyridinium ions, similar in structure to the compound , have been found capable of oxidizing carbon-centered free radicals to carbocations, which can then initiate the polymerization of various compounds. This indicates a potential application in the field of polymer science and materials engineering (Böttcher et al., 1991).

Biological and Medicinal Applications

- Organocatalytic Synthesis in Medicinal Chemistry : The synthesis of spiro[pyrrolidin-3,3'-oxindoles], which share structural similarities with the queried compound, is important in medicinal chemistry. These derivatives show significant biological activities, and their enantioselective organocatalytic synthesis with high enantiopurity and structural diversity is a key area of research, suggesting potential applications in drug development (Chen et al., 2009).

Propriétés

IUPAC Name |

2-[(1-oxidopyridin-1-ium-2-yl)sulfanylmethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3S/c17-13-10-5-1-2-6-11(10)14(18)15(13)9-20-12-7-3-4-8-16(12)19/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYGVXBEFBSLDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CSC3=CC=CC=[N+]3[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole](/img/structure/B2611718.png)

![1-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propan-1-one](/img/structure/B2611720.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(thiophene-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2611724.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2611725.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)propanamide](/img/structure/B2611726.png)

![2-[(2-Formylphenoxy)methyl]benzonitrile](/img/structure/B2611728.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloropyridin-2-yl)oxalamide](/img/structure/B2611729.png)

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B2611740.png)